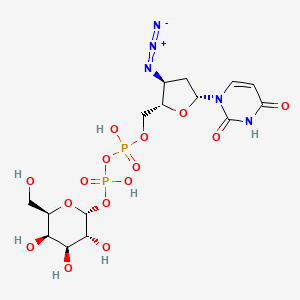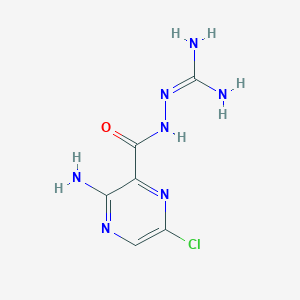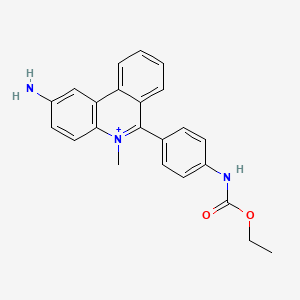
Uridine 5'-(trihydrogen diphosphate), 3'-azido-2',3'-dideoxy-, P'-alpha-D-galactopyranosyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine 5’-(trihydrogen diphosphate), 3’-azido-2’,3’-dideoxy-, P’-alpha-D-galactopyranosyl ester is a complex organic compound with the molecular formula C15H23N5O15P2 and a molecular weight of 575.32 g/mol . This compound is a modified nucleotide, which plays a significant role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-(trihydrogen diphosphate), 3’-azido-2’,3’-dideoxy-, P’-alpha-D-galactopyranosyl ester involves multiple steps, starting from uridineThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired modifications are achieved .
Industrial Production Methods
Industrial production of this compound requires precise control over reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using optimized reaction parameters, followed by purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-(trihydrogen diphosphate), 3’-azido-2’,3’-dideoxy-, P’-alpha-D-galactopyranosyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Uridine 5’-(trihydrogen diphosphate), 3’-azido-2’,3’-dideoxy-, P’-alpha-D-galactopyranosyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in nucleotide metabolism and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of Uridine 5’-(trihydrogen diphosphate), 3’-azido-2’,3’-dideoxy-, P’-alpha-D-galactopyranosyl ester involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, while the nucleotide moiety can interact with enzymes involved in nucleotide metabolism. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Uridine 5’-(trihydrogen diphosphate): A related compound without the azido and galactopyranosyl modifications.
3’-Azido-2’,3’-dideoxyuridine: A similar compound lacking the diphosphate and galactopyranosyl groups.
Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester: A compound with similar modifications but lacking the azido group.
Uniqueness
Uridine 5’-(trihydrogen diphosphate), 3’-azido-2’,3’-dideoxy-, P’-alpha-D-galactopyranosyl ester is unique due to its combination of modifications, which confer distinct chemical and biological properties. The presence of the azido group allows for specific chemical reactions, while the galactopyranosyl ester enhances its biochemical interactions .
Properties
CAS No. |
136465-76-4 |
|---|---|
Molecular Formula |
C15H23N5O15P2 |
Molecular Weight |
575.32 g/mol |
IUPAC Name |
[[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O15P2/c16-19-18-6-3-10(20-2-1-9(22)17-15(20)26)32-8(6)5-31-36(27,28)35-37(29,30)34-14-13(25)12(24)11(23)7(4-21)33-14/h1-2,6-8,10-14,21,23-25H,3-5H2,(H,27,28)(H,29,30)(H,17,22,26)/t6-,7+,8+,10+,11-,12-,13+,14+/m0/s1 |
InChI Key |
UMRLAMTYOVYVEO-YHOIAXGVSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)

![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)

![2-cyclopentyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12808262.png)







